![molecular formula C17H11BrClNO2 B444169 6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid CAS No. 438531-53-4](/img/structure/B444169.png)
6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H11BrClNO2 . It is a part of the quinoline family, which is a class of organic compounds widely used in the field of pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid” is characterized by the presence of bromine, chlorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen . The presence of these atoms and the arrangement of the molecular structure could influence the compound’s reactivity and interactions with other molecules.Future Directions
Quinoline derivatives, including “6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid”, continue to attract significant interest due to their wide range of pharmacological properties . Future research could focus on exploring their potential applications in medicine, understanding their mechanisms of action, and developing efficient methods for their synthesis.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. It may interact with its targets by binding to active sites, altering their conformation, and modulating their activity. The bromine, chlorine, and carboxylic acid groups in the compound could play key roles in these interactions .
Biochemical Pathways
The compound may be involved in various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could affect the synthesis or breakdown of certain molecules. The compound’s potential role in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is noteworthy .
Pharmacokinetics
Factors such as its molecular size, polarity, and the presence of functional groups like carboxylic acid could influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. These effects could range from changes in cellular metabolism to modulation of signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, boronic acids and their esters, which are related to this compound, are known to be only marginally stable in water .
properties
IUPAC Name |
6-bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO2/c1-9-15(17(21)22)13-8-11(18)4-7-14(13)20-16(9)10-2-5-12(19)6-3-10/h2-8H,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFFTGQICZEUKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359751 |
Source
|
Record name | 6-bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
CAS RN |
438531-53-4 |
Source
|
Record name | 6-bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.